molecular formula C7H14ClNO3 B8243536 Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride

Cat. No.: B8243536
M. Wt: 195.64 g/mol
InChI Key: LNTJOZNLGYVWSM-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(®-morpholin-2-yl)acetate hydrochloride is an organic compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(®-morpholin-2-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.

    Alkylation: The morpholine ring is then alkylated using methyl bromoacetate under basic conditions to form Methyl 2-(®-morpholin-2-yl)acetate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Oxidation: Methyl 2-(®-morpholin-2-yl)acetate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted product.

Scientific Research Applications

Methyl 2-(®-morpholin-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Methyl 2-(®-morpholin-2-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

  • Methyl 2-(morpholin-4-yl)acetate
  • Ethyl 2-(morpholin-2-yl)acetate
  • Methyl 2-(piperidin-2-yl)acetate

Comparison: Methyl 2-(®-morpholin-2-yl)acetate hydrochloride is unique due to the specific configuration of the morpholine ring and the presence of the ester group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, the presence of the ®-configuration can result in different biological activity compared to its (S)-enantiomer or other morpholine derivatives.

This detailed overview should provide a comprehensive understanding of Methyl 2-(®-morpholin-2-yl)acetate hydrochloride, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 2-[(2R)-morpholin-2-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJOZNLGYVWSM-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CNCCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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